molecular formula C13H8F2O2 B12987823 (4,5-Difluoro-2-hydroxyphenyl)(phenyl)methanone

(4,5-Difluoro-2-hydroxyphenyl)(phenyl)methanone

Cat. No.: B12987823
M. Wt: 234.20 g/mol
InChI Key: BOCKKQDLHNXQPH-UHFFFAOYSA-N
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Description

(4,5-Difluoro-2-hydroxyphenyl)(phenyl)methanone is an organic compound with the molecular formula C13H8F2O2 and a molecular weight of 234.2 g/mol It is characterized by the presence of two fluorine atoms and a hydroxyl group attached to a phenyl ring, which is further connected to a methanone group and another phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4,5-Difluoro-2-hydroxyphenyl)(phenyl)methanone typically involves the reaction of 4,5-difluoro-2-hydroxybenzaldehyde with phenylmagnesium bromide, followed by oxidation. The reaction conditions often include the use of solvents like tetrahydrofuran (THF) and catalysts such as palladium on carbon (Pd/C) to facilitate the reaction .

Industrial Production Methods

This may include the use of continuous flow reactors and more efficient catalysts to increase yield and reduce production costs .

Chemical Reactions Analysis

Types of Reactions

(4,5-Difluoro-2-hydroxyphenyl)(phenyl)methanone undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) for oxidation, reducing agents like sodium borohydride (NaBH4) for reduction, and nucleophiles like amines or thiols for substitution reactions. The reactions are typically carried out under controlled temperatures and pH conditions to ensure selectivity and yield .

Major Products Formed

The major products formed from these reactions include:

Scientific Research Applications

(4,5-Difluoro-2-hydroxyphenyl)(phenyl)methanone has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as an enzyme inhibitor due to its structural similarity to natural substrates.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and chemical intermediates.

Mechanism of Action

The mechanism of action of (4,5-Difluoro-2-hydroxyphenyl)(phenyl)methanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s hydroxyl and carbonyl groups allow it to form hydrogen bonds and other interactions with these targets, potentially inhibiting their activity or altering their function. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(4,5-Difluoro-2-hydroxyphenyl)(phenyl)methanone is unique due to the presence of fluorine atoms, which enhance its stability and reactivity. The fluorine atoms also influence the compound’s electronic properties, making it suitable for specific applications that other similar compounds may not be able to fulfill .

Properties

Molecular Formula

C13H8F2O2

Molecular Weight

234.20 g/mol

IUPAC Name

(4,5-difluoro-2-hydroxyphenyl)-phenylmethanone

InChI

InChI=1S/C13H8F2O2/c14-10-6-9(12(16)7-11(10)15)13(17)8-4-2-1-3-5-8/h1-7,16H

InChI Key

BOCKKQDLHNXQPH-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(=O)C2=CC(=C(C=C2O)F)F

Origin of Product

United States

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